2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Applications
Enzyme Inhibition and Antimicrobial Potential
1,3,4-Oxadiazole derivatives, including compounds with structural similarities to "2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole", have been synthesized and evaluated for their biological activities. These compounds have been shown to exhibit enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), which is significant in the context of Alzheimer's disease treatment and understanding. The compounds were also subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of human BChE protein, identifying amino acid residues crucial for ligand stabilization in the binding site (Khalid et al., 2016).
Antibacterial and Anti-enzymatic Activities
Another study focused on the synthesis and pharmacological evaluation of N-substituted derivatives of a similar oxadiazole compound. These compounds were assessed for their antibacterial and anti-enzymatic activities, showing promise as inhibitors of gram-negative bacterial strains. The study also included % hemolytic activity assessments to determine the cytotoxic behavior of the synthesized molecules (Nafeesa et al., 2017).
Anticancer Properties
In the quest for new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives was synthesized and evaluated. These derivatives were designed to inhibit the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. The compounds underwent spectral analysis and enzyme inhibition activity screening, further evaluated through haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).
Development of Synthetic Methodologies
Research has also focused on developing synthetic methodologies for creating 1,3,4-oxadiazole derivatives. One study described the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, evaluating their insecticidal activities. This highlights the compound class's potential beyond biomedical applications, showing utility in agricultural chemistry (Shi et al., 2001).
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-3-4-13(2)16(11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-5-6-14/h3-4,11,14-15H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRAUFLPCHIGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.